molecular formula C19H21FN2O3S B4648463 N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide

N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide

Cat. No. B4648463
M. Wt: 376.4 g/mol
InChI Key: HYVDDQQMPWSEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurological disorders. N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is also known to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, suppression of inflammation, and improvement of cognitive function in neurological disorders. N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has also been found to have low toxicity and good bioavailability, making it an attractive candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is its high yield and purity, making it easy to synthesize and use in lab experiments. N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X also has low toxicity and good bioavailability, making it suitable for in vivo studies. However, one of the limitations of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is its limited solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several potential future directions for the research and development of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X. One area of interest is the development of more potent and selective analogs of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X that can target specific enzymes and signaling pathways involved in cancer, inflammation, and neurological disorders. Another potential direction is the development of new formulations of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X that can improve its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X and its potential therapeutic applications in various fields of medicine.
Conclusion:
N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is a novel chemical compound that has shown promising results in various fields of medicine, including cancer, inflammation, and neurological disorders. The synthesis of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is relatively straightforward, and it has low toxicity and good bioavailability, making it an attractive candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X and its potential therapeutic applications.

Scientific Research Applications

N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation is another area where N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has been studied extensively, and it has been found to have potent anti-inflammatory effects. In neurological disorders, N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has shown potential in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-5-1-2-6-18(17)21-19(23)12-9-15-7-10-16(11-8-15)26(24,25)22-13-3-4-14-22/h1-2,5-8,10-11H,3-4,9,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVDDQQMPWSEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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